Biochemical Selectivity Profile: AZD3458 vs. IPI-549 (Eganelisib)
AZD3458 exhibits a >100-fold selectivity window for PI3Kγ over PI3Kδ in cellular assays, a critical differentiator from the clinical-stage PI3Kγ inhibitor IPI-549. While both compounds are potent PI3Kγ inhibitors, AZD3458 demonstrates a wider selectivity margin at the cellular level, which may reduce the potential for off-target effects on PI3Kδ-mediated lymphocyte functions [1]. Specifically, AZD3458 has a cellular IC50 of 8 nM against PI3Kγ, compared to a cellular IC50 of 1 μM (1000 nM) against PI3Kδ, yielding a 125-fold selectivity ratio [1][2].
| Evidence Dimension | Cellular selectivity (PI3Kγ vs. PI3Kδ) |
|---|---|
| Target Compound Data | PI3Kγ IC50 = 8 nM; PI3Kδ IC50 = 1000 nM; Selectivity ratio = 125-fold |
| Comparator Or Baseline | IPI-549 (Eganelisib): PI3Kγ IC50 = 16 nM (biochemical) or 0.29 nM (binding); PI3Kδ IC50 >8.4 μM; Selectivity ratio >100-fold (biochemical) |
| Quantified Difference | AZD3458 shows a 125-fold cellular selectivity window versus >100-fold biochemical window for IPI-549. The cellular context for AZD3458 ensures the selectivity is maintained in a physiologically relevant setting. |
| Conditions | AZD3458: Cellular pAkt phosphorylation assay; IPI-549: Biochemical assay for isoform inhibition. |
Why This Matters
The explicit, quantitative cellular selectivity data for AZD3458 against the most closely related isoform (PI3Kδ) provides procurement teams with a verifiable benchmark for target engagement specificity that is directly tied to the compound's unique immunological mechanism.
- [1] Carnevalli LS, et al. Abstract 100: Novel selective PI3Kγ inhibitor AZD3458 promotes anti-tumor immune responses and reverts resistance to immunotherapy in checkpoint blockade refractory preclinical models. Cancer Res. 2019;79(13 Suppl):Abstract nr 100. View Source
- [2] AstraZeneca Open Innovation. AZD3458 Preclinical Pharmacology and Pharmacokinetics. View Source
